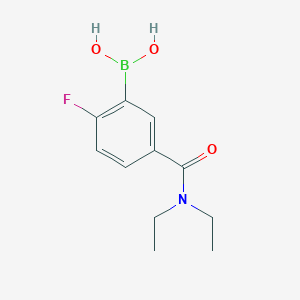

Acide (5-(diéthylcarbamoyl)-2-fluorophényl)boronique

Vue d'ensemble

Description

(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring with a diethylcarbamoyl substituent

Applications De Recherche Scientifique

(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting specific diseases.

Industry: Utilized in the development of advanced materials and as a reagent in various industrial chemical processes.

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the structural features of the boronic acid derivative.

Mode of Action

Boronic acids are known to form reversible covalent bonds with diols, which are present in various biological molecules . This property allows boronic acids to interact dynamically with their targets, potentially leading to changes in the target’s function .

Biochemical Pathways

Boronic acids and their derivatives have been implicated in various biochemical processes, including the synthesis of complex molecules . The impact on these pathways can lead to downstream effects, potentially influencing cellular functions .

Pharmacokinetics

Boronic acids are generally well-absorbed and can be distributed throughout the body . The metabolism and excretion of boronic acids can vary, potentially impacting their bioavailability .

Result of Action

The interaction of boronic acids with their targets can lead to various effects, depending on the nature of the target and the specific boronic acid derivative .

Action Environment

The action, efficacy, and stability of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of diols, and other factors that can affect the reactivity of boronic acids . .

Analyse Biochimique

Biochemical Properties

(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. One of the key interactions of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction effectively blocks the enzyme’s catalytic activity, making it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid on various types of cells and cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The boronic acid group of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid forms reversible covalent bonds with nucleophilic groups on enzymes and proteins, leading to enzyme inhibition or activation. For example, the inhibition of serine proteases by (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid involves the formation of a covalent bond with the active site serine residue, which prevents substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant biological activity and potential toxicity. Studies in animal models have shown that (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid can induce dose-dependent effects on enzyme inhibition, cell signaling, and gene expression. High doses of this compound may also result in toxic effects, such as organ damage or systemic toxicity, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the boronic acid group, leading to the formation of metabolites that may have distinct biological activities. Additionally, (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid can influence metabolic pathways by modulating the activity of key enzymes involved in metabolic processes, thereby affecting the overall metabolic flux and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters. Once inside the cell, (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid can interact with binding proteins that facilitate its distribution to specific cellular compartments or tissues. The localization and accumulation of this compound within cells can influence its biological activity and overall efficacy .

Subcellular Localization

The subcellular localization of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Similarly, this compound can be localized to the cytoplasm or other organelles, where it can exert its effects on cellular processes such as enzyme activity and cell signaling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-fluoro-5-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) with hydrogen gas.

Carbamoylation: The resulting amine is then reacted with diethylcarbamoyl chloride in the presence of a base like triethylamine to form the diethylcarbamoyl derivative.

Borylation: Finally, the borylation of the aromatic ring is achieved using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products:

Oxidation: Formation of 5-(diethylcarbamoyl)-2-fluorophenol.

Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

Substitution: Formation of substituted derivatives with different functional groups replacing the boronic acid moiety.

Comparaison Avec Des Composés Similaires

Phenylboronic acid: Lacks the diethylcarbamoyl and fluorine substituents, making it less specific in its interactions.

(4-Fluorophenyl)boronic acid: Similar in structure but lacks the diethylcarbamoyl group, affecting its reactivity and applications.

(5-(Diethylcarbamoyl)phenyl)boronic acid: Similar but lacks the fluorine substituent, which can influence its chemical properties and biological activity.

Uniqueness: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is unique due to the combination of the diethylcarbamoyl and fluorine substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Propriétés

IUPAC Name |

[5-(diethylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-6-10(13)9(7-8)12(16)17/h5-7,16-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSWNBMMPRHGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N(CC)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659213 | |

| Record name | [5-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-47-1 | |

| Record name | [5-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)

![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)

![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)

![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)

![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)

![1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1450934.png)